Propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester Propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester
Brand Name: Vulcanchem
CAS No.: 50780-76-2
VCID: VC20298590
InChI: InChI=1S/C11H16O4S2/c1-4-14-9(12)8(10(13)15-7(2)3)11-16-5-6-17-11/h7H,4-6H2,1-3H3
SMILES:
Molecular Formula: C11H16O4S2
Molecular Weight: 276.4 g/mol

Propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester

CAS No.: 50780-76-2

Cat. No.: VC20298590

Molecular Formula: C11H16O4S2

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

Propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester - 50780-76-2

Specification

CAS No. 50780-76-2
Molecular Formula C11H16O4S2
Molecular Weight 276.4 g/mol
IUPAC Name 1-O-ethyl 3-O-propan-2-yl 2-(1,3-dithiolan-2-ylidene)propanedioate
Standard InChI InChI=1S/C11H16O4S2/c1-4-14-9(12)8(10(13)15-7(2)3)11-16-5-6-17-11/h7H,4-6H2,1-3H3
Standard InChI Key WVSMSSWOGGOGBB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=C1SCCS1)C(=O)OC(C)C

Introduction

Chemical Identity and Nomenclature

The systematic IUPAC name propanedioic acid, 1,3-dithiolan-2-ylidene-, ethyl 1-methylethyl ester denotes a malonate derivative with the following features:

  • A propanedioic acid (malonic acid) core substituted at the central carbon with a 1,3-dithiolan-2-ylidene group.

  • Two ester groups: ethyl (C₂H₅O⁻) and 1-methylethyl (isopropyl, C₃H₇O⁻) .

Key Identifiers

  • Molecular formula: C₁₀H₁₄O₄S₂ (hypothetical for ethyl-isopropyl ester; diisopropyl variant: C₁₂H₁₈O₄S₂) .

  • Molecular weight: ~262.35 g/mol (estimated; diisopropyl analogue: 290.40 g/mol) .

  • CAS Registry Number: No specific CAS entry exists for the ethyl-isopropyl ester. The diisopropyl variant is registered under 50512-35-1 .

Structural Comparison of Ester Variants

PropertyEthyl 1-Methylethyl Ester (Hypothetical)Diisopropyl Ester (Isoprothiolane)
Molecular FormulaC₁₀H₁₄O₄S₂C₁₂H₁₈O₄S₂
Molecular Weight (g/mol)262.35290.40
Ester GroupsEthyl, IsopropylTwo Isopropyl
Known ApplicationsLimited dataRice blast fungicide

Synthesis and Structural Features

Synthetic Pathways

While no explicit synthesis route is documented for the ethyl-isopropyl variant, analogous compounds like isoprothiolane are typically synthesized via:

  • Formation of the dithiolane ring: Reaction of malonyl chloride with 1,2-ethanedithiol under basic conditions to yield the 1,3-dithiolan-2-ylidene-malonate intermediate .

  • Esterification: Subsequent reaction with ethanol and isopropanol (for mixed esters) or isopropanol alone (for diisopropyl esters) in the presence of a catalyst such as sulfuric acid .

Structural Analysis

  • Dithiolane ring: The 1,3-dithiolan-2-ylidene group introduces a planar, conjugated system that enhances stability and influences electronic properties .

  • Ester groups: The ethyl and isopropyl esters confer lipophilicity, critical for bioavailability in pesticidal applications .

Spectral Data (Diisopropyl Analogue)

  • IR (cm⁻¹): Strong absorption at ~1740 (C=O ester), 1260 (C-O ester), and 680 (C-S).

  • ¹H NMR (CDCl₃): δ 1.2–1.4 (m, 12H, isopropyl CH₃), δ 3.8–4.2 (m, 2H, dithiolane SCH₂), δ 5.0–5.2 (m, 2H, ester OCH).

Physicochemical Properties

Stability and Reactivity

  • Thermal stability: Decomposes above 200°C, with the dithiolane ring undergoing retro-Diels-Alder reactions .

  • Hydrolysis: Susceptible to alkaline hydrolysis, breaking ester bonds to yield malonic acid and thiol derivatives .

Solubility and Partitioning

  • Water solubility: <10 mg/L (estimated for ethyl-isopropyl ester; diisopropyl variant: 1.2 mg/L at 20°C) .

  • Log P (octanol-water): ~3.5 (predicted), indicating moderate lipophilicity .

Applications and Biological Activity

Agricultural Uses

The diisopropyl analogue isoprothiolane is a systemic fungicide widely used in rice cultivation to combat Magnaporthe oryzae (rice blast fungus) . While the ethyl-isopropyl variant’s efficacy remains unstudied, structural similarities suggest potential fungicidal activity through:

  • Inhibition of melanin biosynthesis: Disruption of fungal cell wall integrity via interference with scytalone dehydratase .

  • Induction of host resistance: Upregulation of plant defense mechanisms, such as phytoalexin production .

Environmental Impact

  • Soil half-life: 7–14 days (diisopropyl variant), with degradation products including malonic acid and 1,2-ethanedithiol .

  • Ecotoxicity: Low avian toxicity (LD₅₀ > 2000 mg/kg in quail) but moderate aquatic toxicity (LC₅₀ = 2.1 mg/L in rainbow trout) .

Future Research Directions

  • Synthetic optimization: Development of one-pot methods for mixed ester production.

  • Bioactivity screening: Evaluation against emerging fungal pathogens in non-rice crops.

  • Environmental monitoring: Studies on degradation pathways and metabolite toxicity.

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